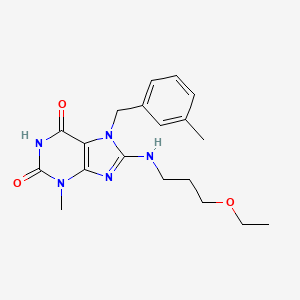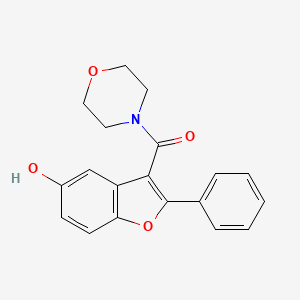
3-(Trifluoromethyl)cyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethyl)cyclopentan-1-one is a chemical compound with the CAS Number: 1391205-62-1 . It has a molecular weight of 152.12 . The IUPAC name for this compound is 3-(trifluoromethyl)cyclopentan-1-one . It is typically stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for 3-(Trifluoromethyl)cyclopentan-1-one is 1S/C6H7F3O/c7-6(8,9)4-1-2-5(10)3-4/h4H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-(Trifluoromethyl)cyclopentan-1-one is a liquid at room temperature . The compound’s molecular formula is C6H7F3O .科学的研究の応用
Cycloaddition and Synthesis of Fluorinated Compounds
- 3-(Trifluoromethyl)cyclopentan-1-one derivatives are used in palladium-catalyzed trimethylenemethane cycloadditions, facilitating the formation of exomethylene cyclopentanes with a trifluoromethyl group. This process is valuable for pharmaceutical, agrochemical, and materials industries (Trost & Debien, 2015).
- The synthesis of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid derivatives illustrates the potential of trifluoromethylated cyclic building blocks in various chemical applications (Grellepois et al., 2012).
Isostere for Carboxylic Acid
- Cyclopentane-1,3-diones, including 3-(Trifluoromethyl)cyclopentan-1-one, have been explored as isosteres for the carboxylic acid functional group, particularly in the design of thromboxane receptor antagonists (Ballatore et al., 2011).
Energy and Material Science
- Studies have focused on the properties of 3-methyl-1,2-BN-cyclopentane for hydrogen storage applications, highlighting its potential in energy storage technologies (Luo et al., 2013).
Radical Cation Studies
- Research on the rearrangement of bridgehead-methyl-substituted radical cations derived from bicyclo[2.1.0]pentanes provides insights into the behavior of radical cations, which is crucial in understanding certain chemical reactions (Adam et al., 1994).
Synthesis of Fluorine-Substituted Compounds
- Trifluoromethyl-substituted alkyl and alkenyl radicals are used to synthesize fluorine-substituted cyclic compounds, demonstrating the versatility of trifluoromethyl groups in organic synthesis (Morikawa et al., 1993).
Multi-Component Chemical Synthesis
- Efficient synthesis of trifluoromethylated cyclopenta[b]pyran derivatives through multi-component reactions showcases the utility of 3-(Trifluoromethyl)cyclopentan-1-one in complex chemical syntheses (Liu et al., 2012).
Safety and Hazards
The compound is considered hazardous and has several hazard statements including H226, H302, H315, H319, H335 . These codes correspond to various hazards such as being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and washing thoroughly after handling .
特性
IUPAC Name |
3-(trifluoromethyl)cyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O/c7-6(8,9)4-1-2-5(10)3-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZAJOGAKVUGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)cyclopentan-1-one | |
CAS RN |
1391205-62-1 |
Source


|
| Record name | 3-(trifluoromethyl)cyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4,4-Difluoro-1-(2-methoxyethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2793475.png)
![5-Tert-butyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2793476.png)


![2-[[5-(2,3-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/no-structure.png)
![3-{[1-(3,4-dihydro-1H-2-benzopyran-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2793485.png)

![4-[(Z)-2-Cyano-3-oxo-3-(1,3-thiazol-2-ylamino)prop-1-enyl]benzoic acid](/img/structure/B2793489.png)

![(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B2793491.png)

![[4,9-dimethyl-3-(4-methylphenyl)-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid](/img/structure/B2793495.png)
![N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]but-2-ynamide](/img/structure/B2793497.png)
